molecular formula C9H10BrNO B1530151 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one CAS No. 1114573-41-9

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Cat. No. B1530151
CAS RN: 1114573-41-9
M. Wt: 228.09 g/mol
InChI Key: LYJAMRBVRNCRMA-UHFFFAOYSA-N
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Description

The compound “5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” is likely a cyclic compound due to the presence of “dihydropyridin” in its name . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the ring. The “1-(cyclopropylmethyl)” suggests a cyclopropyl group attached to a methyl group at the 1st position .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The bromine atom might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research due to its structural similarity to indole derivatives, which are known for their antiproliferative properties against various human cancer cell lines . The bromine atom in the 5-position could potentially enhance these properties, making it a valuable candidate for the development of new cancer therapies.

Antimicrobial Activity

The presence of the bromine atom and the dihydropyridinone core may confer antimicrobial properties. Research on similar brominated indole derivatives has demonstrated moderate antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

Antiviral Applications

Indole derivatives have been reported to possess antiviral activities. By extension, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one could be explored for its efficacy against various RNA and DNA viruses, contributing to the field of antiviral drug development .

Anti-inflammatory Potential

The indole scaffold is associated with anti-inflammatory properties. As such, this compound might be utilized in the synthesis of new anti-inflammatory drugs, especially considering the enhanced reactivity that the bromine atom might impart .

Neuroprotective Effects

Brominated indole derivatives have shown potential in neuroprotection. This compound could be investigated for its ability to prevent neurodegenerative diseases or to mitigate the effects of neurological damage .

Chemical Synthesis and Drug Design

Due to its unique structure, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can serve as a key intermediate in the synthesis of more complex molecules. Its reactivity could be harnessed in the design of novel drugs with improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. If it’s a drug, it would interact with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would be the way it reacts with other chemicals .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAMRBVRNCRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Synthesis routes and methods I

Procedure details

KOtBu (0.68 g) was added to a solution of 5-bromo-1H-pyridin-2-one (1.00 g) in tetrahydrofuran (20 mL) at room temperature. After stirring for 30 min, cyclopropylmethyl bromide (0.77 mL) and dimethylformamide (3 mL) were added to the suspension and the resulting mixture was warmed to 70° C. After stirring the mixture at 70° C. for 2 h, the reaction was complete. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL), and washed with water (2×20 mL) and brine (20 mL). Then, the solution was dried (MgSO4) and the solvent was removed to give the title compound as a colorless oil. Yield: 1.18 g (90% of theory). Mass spectrum (ESI+): m/z=228/230 (Br) [M+H]+
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridin-2-ol (1.0 g, 5.75 mmol) in DMF (10 mL) at RT, potassium tert-butoxide (0.68 g, 6.07 mmol) was added and the mixture was stirred for 30 min. To this mixture, (bromomethyl)cyclopropane (1.03 g, 8.62 mmol) was added, and the resulting mixture was stirred at 70° C. for 2 h. The mixture was allowed to cool to RT, diluted with EtOAc (50 mL) and quenched with water (20 mL). The organic layer was washed with water (2×20 mL) and brine (20 mL), dried over anhydrous MgSO4 and filtered. The filtrate was concentrated in vacuo to afford 5-bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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